molecular formula C8H8ClN3O B1472843 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride CAS No. 1864057-79-3

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride

Cat. No. B1472843
M. Wt: 197.62 g/mol
InChI Key: ORZOZZCPTCETTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Scientific Research Applications

X-ray Crystallography and Structural Analysis

X-ray crystallography studies have been conducted to explore the structural characteristics of tricyclic heterocycles based on 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. These studies provide detailed insights into the molecular and crystal structures, aiding in the understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Mazina et al., 2005).

Corrosion Inhibition

Compounds within this chemical class have been synthesized and evaluated for their potential as corrosion inhibitors for metals in acidic environments. Research has demonstrated their efficacy in protecting metals like mild steel and copper from corrosion, highlighting their potential industrial applications in metal preservation and anti-corrosion coatings (Dandia et al., 2013), (Sudheer & Quraishi, 2015).

Optoelectronic Properties

Studies on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been conducted to evaluate their potential in optoelectronic applications. These compounds exhibit unique optical properties that could be utilized in the development of photonic devices, sensors, and light-emitting diodes (Zedan et al., 2020).

Synthesis and Chemical Reactions

Research has also focused on the synthesis and reaction mechanisms of compounds within this class, exploring various synthetic routes and chemical reactions that yield novel derivatives with potential biological activity and applications in medicinal chemistry (Schäfer & Gewald, 1989), (Kayukov et al., 2020).

Future Directions

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-2-5-1-6-3-10-4-7(6)11-8(5)12;/h1,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOZZCPTCETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NC(=O)C(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 2
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 3
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 4
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 5
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 6
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.